Mebutamate

Descripción general

Descripción

El mebutamato es un compuesto perteneciente a la clase de los carbamatos, conocido por sus propiedades ansiolíticas y sedantes. Se utiliza principalmente por sus efectos calmantes y tiene propiedades antihipertensivas. El mebutamato es menos potente que los barbitúricos como el secobarbital, pero aún es efectivo para reducir la ansiedad e inducir la sedación .

Métodos De Preparación

El mebutamato se puede sintetizar mediante un proceso que involucra la reacción de 2-metil-2-sec-butil-1,3-propanodiol con fosgeno, seguido de tratamiento con amoníaco para formar el dicarbamato. Las condiciones de reacción típicamente implican temperaturas controladas y el uso de solventes para facilitar la reacción . Los métodos de producción industrial pueden variar ligeramente, pero generalmente siguen rutas sintéticas similares para garantizar la pureza y el rendimiento del compuesto.

Análisis De Reacciones Químicas

El mebutamato experimenta varias reacciones químicas, que incluyen:

Oxidación: El mebutamato se puede oxidar para formar derivados hidroxilados.

Reducción: Las reacciones de reducción pueden convertir el mebutamato en compuestos carbamatos más simples.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos carbamatos, lo que lleva a la formación de diferentes derivados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Chemical Structure and Mechanism of Action

Mebutamate acts primarily as a central nervous system depressant. It functions through allosteric modulation of the gamma-aminobutyric acid (GABA) receptors, similar to barbiturates but with distinct pharmacological effects. Unlike benzodiazepines, which target the alpha subunit of GABA receptors, this compound interacts with the beta subunit, contributing to its sedative and anxiolytic properties .

Anxiolytic and Sedative Effects

This compound is recognized for its anxiolytic and sedative effects. Clinical studies have demonstrated its efficacy in reducing anxiety levels and promoting sleep induction without significantly disturbing the quality of awakening. A study conducted in 1967 indicated that doses around 600 mg could effectively induce sleep comparable to lower doses of secobarbital .

Hypnotic Properties

Research has shown that this compound possesses hypnotic qualities, making it useful in treating insomnia. In a comparative study, patients reported enhanced sleep duration and quality with minimal side effects . The drug's hypnotic efficacy was particularly noted among geriatric populations, where it facilitated quicker sleep onset and prolonged sleep duration .

Antihypertensive Effects

This compound has been evaluated for its antihypertensive properties. Clinical trials involving outpatients indicated that this compound could effectively lower blood pressure in individuals with mild to moderate hypertension. It was found to be beneficial when used alone or in combination with thiazide diuretics . Notably, a dosage of 300 mg was effective in managing hypertension without significant adverse effects, apart from transient drowsiness .

Case Study: Efficacy in Geriatric Patients

A clinical trial involving elderly patients demonstrated that this compound significantly improved sleep patterns compared to placebo. Patients reported falling asleep faster and experiencing fewer nocturnal awakenings. The study highlighted the drug's safety profile, with no serious side effects observed during the trial period .

Case Study: Antihypertensive Use

In a controlled study involving 30 outpatients with varying degrees of hypertension, this compound was administered in doses ranging from 600 mg to 1200 mg per day. The results indicated a substantial reduction in diastolic blood pressure across most participants. The findings suggest that this compound can serve as an effective adjunct therapy in managing hypertension, particularly in those resistant to traditional treatments .

Summary of Findings

Mecanismo De Acción

El mebutamato ejerce sus efectos al actuar como un agonista alostérico del receptor GABA A en el subreceptor beta. Esta acción potencia los efectos inhibitorios del GABA, lo que lleva a una reducción de la excitabilidad neuronal y un efecto calmante. A diferencia de las benzodiazepinas, que actúan en el subreceptor alfa, el mebutamato y otros carbamatos poseen propiedades analgésicas además de sus efectos sedantes .

Comparación Con Compuestos Similares

El mebutamato es similar a otros compuestos carbamatos como:

- Meprobamato

- Carisoprodol

- Felbamato

- Tybamato Estos compuestos comparten mecanismos de acción y propiedades farmacológicas similares, pero difieren en su potencia y usos clínicos específicos. El mebutamato es único en su combinación de efectos ansiolíticos, sedantes y antihipertensivos, lo que lo convierte en un compuesto versátil tanto en la investigación como en los entornos clínicos .

Actividad Biológica

Mebutamate is a biscarbamate compound that exhibits significant biological activity, primarily as a GABAergic agent . It is recognized for its anxiolytic , sedative , and antihypertensive properties, making it a valuable therapeutic option in various clinical settings. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound's chemical structure includes two carbamate groups attached to a branched alkyl chain. This configuration contributes to its pharmacological effects, particularly its interaction with the GABA A receptor. This compound acts as an allosteric agonist at the β-subreceptor of the GABAA receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This mechanism underlies its sedative and anxiolytic effects, which are beneficial in managing anxiety disorders and inducing sleep .

Pharmacological Properties

This compound has been shown to have a range of pharmacological properties:

- Sedative Effects : Clinical studies indicate that doses around 600 mg can improve sleep quality without significant side effects compared to traditional sedatives like secobarbital .

- Antihypertensive Effects : this compound has demonstrated efficacy in lowering blood pressure, comparable to other barbiturates but with lower potency .

Comparison of this compound with Related Compounds

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| This compound | C11H16N2O4 | Anxiolytic and antihypertensive properties |

| Meprobamate | C11H15N | Stronger anxiolytic properties; higher toxicity risk |

| Carisoprodol | C13H18N2O5S | Muscle relaxant; metabolized to meprobamate |

| Secobarbital | C13H16N2O3 | Potent sedative; higher risk of dependence |

Efficacy as a Hypnotic Agent

A comparative study evaluated this compound against secobarbital and placebo in psychiatric patients. The findings indicated that this compound was effective as a hypnotic agent, providing significant improvements in sleep onset and duration .

Antihypertensive Efficacy

In a clinical trial involving 30 outpatients with hypertension, this compound was administered at doses ranging from 600 to 1200 mg per day. The results showed that it effectively lowered blood pressure in most patients with mild to moderate diastolic hypertension. When combined with thiazide diuretics, such as hydrochlorothiazide, it was effective even in patients with more severe hypertension .

Side Effects and Interactions

While this compound is generally well-tolerated, some patients report transient drowsiness, particularly at higher doses . Common side effects include dizziness and headaches . Additionally, this compound can interact with other central nervous system depressants, increasing the risk of adverse effects when used concurrently with benzodiazepines or other sedatives .

Propiedades

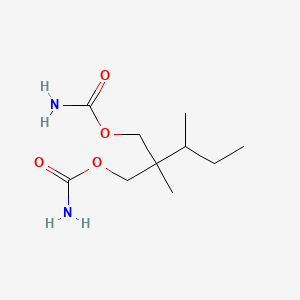

IUPAC Name |

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEROTMJVBFSIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(COC(=O)N)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023239 | |

| Record name | Mebutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64-55-1 | |

| Record name | Mebutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebutamate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebutamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mebutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8F175RER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

77-79 | |

| Record name | Mebutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of mebutamate?

A1: this compound primarily acts as a centrally acting antihypertensive agent. It lowers blood pressure by directly affecting the brain stem vasomotor centers. []

Q2: How does this compound differ from other hypotensive agents in its mechanism?

A2: Unlike many other antihypertensive drugs, this compound does not appear to exert its effect by blocking autonomic ganglia or modifying responses to epinephrine, acetylcholine, or serotonin. []

Q3: Does this compound affect cardiac output while lowering blood pressure?

A3: Studies suggest that this compound lowers blood pressure without significantly affecting cardiac output. []

Q4: Does this compound have any effect on peripheral blood vessels?

A4: While this compound's primary action is central, studies have shown it can directly increase blood flow in peripheral arteries, contributing to its hypotensive effect. []

Q5: Does this compound possess any local anesthetic properties?

A6: Studies comparing this compound to lidocaine showed that this compound does not possess local anesthetic properties. While lidocaine caused limb paralysis and sensory loss when infiltrated into the sciatic nerve, this compound did not produce these effects. []

Q6: How is this compound metabolized in the human body?

A7: Following absorption, this compound is metabolized into at least three identifiable urinary end-products: a small amount of unchanged drug, a hydroxylated derivative (2-methyl-2-(β-hydroxy-α-methylpropyl)-1,3-propanediol dicarbamate) representing the primary metabolite, and a glucuronide conjugate. []

Q7: How quickly is this compound absorbed after oral administration?

A8: this compound is rapidly absorbed into the bloodstream, achieving peak concentrations between one and two hours post-administration. []

Q8: In which patient population was this compound investigated for its antihypertensive properties?

A9: this compound was studied for its potential to treat hypertension in various patient groups, including those with mild to moderate essential hypertension [], geriatric patients with refractory hypertension [], and even mental health patients experiencing hypertension. []

Q9: Was this compound found to be effective as an antihypertensive agent in clinical trials?

A10: Clinical trials yielded mixed results regarding the antihypertensive efficacy of this compound. Some studies reported a reduction in blood pressure in patients with mild or moderate diastolic hypertension [], while others found it ineffective or no more effective than placebo. [, , ]

Q10: Were there any observed effects of this compound on the electroencephalographic (EEG) sleep profile?

A11: In a study involving healthy, non-insomniac males, this compound (600mg) was found to significantly alter the EEG sleep profile, notably suppressing REM sleep without causing rebound. It also led to increased stages 2 and 4 sleep patterns. []

Q11: Did this compound demonstrate any hypnotic properties in clinical evaluations?

A12: Clinical trials investigated the hypnotic efficacy of this compound, primarily in geriatric populations experiencing insomnia. Results suggested a potential hypnotic effect comparable to secobarbital at certain doses. []

Q12: What were the commonly reported side effects associated with this compound administration?

A13: Drowsiness was a frequently reported side effect of this compound, often leading to difficulty in reaching maximum recommended doses during clinical trials. [, , ]

Q13: How does the structure of this compound compare to that of meprobamate, and what are the implications for their activities?

A14: this compound and meprobamate share a similar propanediol dicarbamate core structure. The key difference lies in the alkyl substituent at the 2-position of the propanediol backbone. this compound has a sec-butyl group, while meprobamate has an n-propyl group. This seemingly minor structural variation results in significant differences in their pharmacological profiles. [, , ]

Q14: What analytical techniques have been employed to quantify this compound levels in biological samples?

A15: Gas chromatography (GC) has been widely used for the determination of this compound in plasma and urine samples. [, ]

Q15: Were there any alternative methods explored for enhancing the dissolution rate of this compound?

A16: Microcrystallization techniques, particularly the solvent-change method, were investigated to enhance the dissolution rate of this compound. These methods aimed to produce microcrystals with smaller particle sizes, potentially leading to improved bioavailability. []

Q16: Were there any studies on the potential interaction of this compound with drug-metabolizing enzymes?

A17: While the provided research doesn't directly address drug-metabolizing enzyme interactions, one study compared the potency of this compound and other dicarbamate drugs to phenobarbital in inducing hepatic cytochrome P450 in rats. The findings suggested these dicarbamates were significantly weaker inducers than phenobarbital. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.